Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C6H7F3O2. . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further connected to a carboxylate ester group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of trifluoromethyl diazomethane with alkenes in the presence of a catalyst to form the cyclopropane ring . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and metabolic stability . The cyclopropane ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
- Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate
- Methyl 1-(fluoromethyl)cyclopropane-1-carboxylate
- Methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate These compounds share similar structural features but differ in the number of fluorine atoms or the size of the ring. The presence of the trifluoromethyl group in this compound makes it unique by providing enhanced chemical stability and reactivity .
Properties
IUPAC Name |
methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-11-4(10)5(2-3-5)6(7,8)9/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWUSHZXEZPDBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639877 |
Source
|
Record name | Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80639877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208242-25-5 |
Source
|
Record name | Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80639877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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